N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a biphenyl carboxamide core linked via a thioethyl group to a 2-(p-tolyl)-substituted indole moiety. The thioether bridge distinguishes it from related amide or ester-linked analogs.
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2OS/c1-21-11-13-24(14-12-21)28-29(26-9-5-6-10-27(26)32-28)34-20-19-31-30(33)25-17-15-23(16-18-25)22-7-3-2-4-8-22/h2-18,32H,19-20H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESVFNYOGQPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indole nucleus is constructed using p-tolylhydrazine and 3-thiocyclohexanone under acidic conditions:
Procedure :
- Dissolve p-tolylhydrazine (1.0 equiv) and 3-thiocyclohexanone (1.1 equiv) in glacial acetic acid.
- Reflux at 120°C for 12 hours under nitrogen.
- Cool, dilute with ice water, and neutralize with ammonium hydroxide.
- Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Yield : 68–72%
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, indole-H), 2.38 (s, 3H, CH₃).
- IR (KBr): 3420 cm⁻¹ (N-H), 1580 cm⁻¹ (C=C).
Thiolation at C-3 Position
Introduce the thiol group via Lawesson’s reagent :
- Suspend 2-(p-tolyl)-1H-indole (1.0 equiv) in dry toluene.
- Add Lawesson’s reagent (0.6 equiv) and reflux for 6 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify.
Yield : 65%
MS (ESI) : m/z 240.1 [M+H]⁺.
Formation of the Thioethylamine Linker
Nucleophilic Substitution Reaction
React 2-(p-tolyl)-1H-indole-3-thiol with 2-chloroethylamine hydrochloride in basic conditions:
Procedure :
- Dissolve 2-(p-tolyl)-1H-indole-3-thiol (1.0 equiv) and 2-chloroethylamine hydrochloride (1.2 equiv) in dry acetone.
- Add K₂CO₃ (2.0 equiv) and stir at 60°C for 8 hours.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Yield : 75–80%
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 161.2 (C=S), 136.5–115.3 (Ar-C), 38.4 (CH₂NH₂).
- HPLC Purity : 98.2% (C18 column, MeOH/H₂O 70:30).
Amide Coupling with [1,1'-Biphenyl]-4-Carboxylic Acid
Carbodiimide-Mediated Coupling
Activate the carboxylic acid using EDCl/HOBt :
- Dissolve [1,1'-biphenyl]-4-carboxylic acid (1.1 equiv) in anhydrous DMF.
- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and stir at 0°C for 30 minutes.
- Add 2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethylamine (1.0 equiv) and DIPEA (2.0 equiv).
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield : 82%
Optimization Data :
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | DIPEA | 82 |
| HATU | DCM | TEA | 78 |
| DCC/DMAP | THF | Pyridine | 65 |
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 8.20–7.25 (m, 14H, Ar-H), 3.85 (t, J = 6.4 Hz, 2H, SCH₂), 3.02 (t, J = 6.4 Hz, 2H, NHCH₂), 2.35 (s, 3H, CH₃).
- HRMS (ESI) : m/z 513.1892 [M+H]⁺ (calc. 513.1895).
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed C–N Coupling
A Pd-based approach for direct amidation was explored but yielded inferior results (45–50%) due to steric hindrance.
One-Pot Tandem Synthesis
Attempts to integrate indole formation and thioether linkage in one pot led to reduced yields (55%) and side product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Primary or secondary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Its structural characteristics suggest activity against various biological targets, including:
- Anticancer Activity : The indole moiety is known for its role in modulating cell growth and apoptosis pathways. Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Material Science
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide's unique structural properties make it suitable for applications in:
- Organic Electronics : Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its favorable electronic properties.
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials with specific electronic or optical properties.
Biological Studies
In biological research, the compound can be utilized as a probe to study:
- Protein-Ligand Interactions : The thioether linkage enhances the compound's ability to interact with biological macromolecules, allowing researchers to investigate binding affinities and mechanisms of action.
- Enzyme Inhibition : The structure's potential to modulate enzyme activity makes it a valuable tool in chemical biology for studying metabolic pathways.
Mechanism of Action
The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions, while the thioether linkage might participate in covalent bonding with target proteins. The biphenyl carboxamide group could enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Core Structural Motifs
The biphenyl carboxamide scaffold is shared across multiple compounds, but substituents and linkages vary significantly:
Key Observations:
- Linker Effects : The thioethyl group in the target compound may enhance flexibility and sulfur-mediated interactions (e.g., disulfide bonds or metal coordination) compared to rigid amide linkers in ’s compound.
2.3. Pharmacokinetic and Pharmacodynamic Properties
- Fluorine vs. Methyl : Fluorine in ’s compound improves metabolic stability and bioavailability via reduced CYP450-mediated oxidation, whereas the p-tolyl group in the target compound may enhance membrane permeability .
- Thioether vs. Amide : Thioethers generally exhibit higher chemical stability than esters but lower than amides. However, they may confer unique redox activity or glutathione conjugation pathways .
Data Tables
Table 1: Physicochemical Properties of Select Compounds
Biological Activity
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structural features, including an indole moiety, a biphenyl group, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-carboxamide
- Molecular Formula : C20H22N2OS
The synthesis typically involves multiple steps:
- Indole Synthesis : The indole derivative is synthesized using Fischer indole synthesis.
- Thioether Formation : The indole is reacted with a thiol to form a thioether linkage.
- Amidation : The carboxamide group is introduced through an amidation reaction with appropriate acyl chlorides.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have shown significant activity against various pathogens.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Strong against Staphylococcus aureus and Staphylococcus epidermidis |
| 4a | Not specified | Active against gram-positive bacteria |
These compounds were evaluated for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), demonstrating potent antimicrobial effects at low concentrations .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that similar indole derivatives can inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action :
- Inhibition of topoisomerase II activity.
- Induction of G2/M phase cell cycle arrest.
- Promotion of apoptosis in cancer cell lines such as MGC-803 and HeLa.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MGC-803 | 20 | Induces apoptosis |
| HeLa | 25 | Cell cycle arrest |
| MCF-7 | 30 | Moderate cytotoxicity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
Several case studies have examined the biological activities of compounds structurally related to this compound:
-
Study on Topoisomerase Inhibition :
- A series of indole derivatives were tested for their ability to inhibit topoisomerase II in vitro. Compounds demonstrated significant inhibition at concentrations as low as 20 µM.
- The study concluded that these compounds could be developed into therapeutic agents targeting specific cancers.
-
Antimicrobial Efficacy Testing :
- A comparative analysis of various derivatives against common bacterial strains showed that modifications in the thioether and biphenyl groups significantly affected antimicrobial potency.
- The results indicated that the presence of the p-tolyl group enhanced binding affinity to bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
